N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide
Description
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a 2-methylbenzamide moiety at position 4. Its synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with hydrazides or coupling reactions mediated by carbodiimides .
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-15-6-4-5-7-20(15)25(28)26-18-10-13-22-21(14-18)16(2)24(30-22)23(27)17-8-11-19(29-3)12-9-17/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLIAVAHTSUASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly in anti-inflammatory and anticancer domains. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Characteristics
Molecular Structure and Properties:
- Molecular Formula: C25H21N O4
- Molecular Weight: 399.45 g/mol
- LogP: 5.8007 (indicates good membrane permeability)
- Hydrogen Bond Acceptors: 6
- Hydrogen Bond Donors: 1
- Polar Surface Area: 52.866 Ų
The unique structure of this compound, characterized by the presence of a benzamide moiety and a benzofuran unit, contributes to its distinctive chemical properties and biological activities.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer effects. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested: HCC827 (lung cancer), NCI-H358 (lung cancer)
- IC50 Values:
- HCC827:
- NCI-H358:
These values indicate potent activity against these cancer types, particularly in two-dimensional (2D) assays compared to three-dimensional (3D) assays, suggesting effective cytotoxicity in a more physiologically relevant environment .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by modulating specific molecular targets involved in inflammatory pathways. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors:
- Enzyme Inhibition: The compound may bind to active sites or allosteric sites on target enzymes, inhibiting their activity and thereby disrupting pathological processes.
- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that regulate cell proliferation and inflammation.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Friedel-Crafts Acylation: Acylation of benzofuran with 4-methoxybenzoyl chloride using a Lewis acid catalyst.
- Amidation Reaction: Formation of the amide bond by reacting the acylated benzofuran with an appropriate amine.
This multi-step synthetic route allows for the introduction of various functional groups that can enhance biological activity or alter physicochemical properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
These findings underscore the therapeutic potential of compounds within this chemical class.
Scientific Research Applications
Antiproliferative Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit antiproliferative effects against various cancer cell lines. Research has demonstrated that N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide can inhibit tumor cell proliferation through mechanisms involving tubulin polymerization inhibition, similar to known anticancer agents like colchicine and podophyllotoxin .
Case Study:
In a study assessing the antiproliferative activity of similar compounds, it was found that modifications in the benzofuran structure significantly affected potency. The presence of specific substituents at the benzofuran moiety enhanced activity, with IC50 values indicating effective inhibition at low concentrations .
Tubulin Inhibition
The compound's structural features suggest potential as a dual inhibitor of tubulin and histone deacetylase (HDAC). This dual action could lead to enhanced anticancer efficacy by disrupting both microtubule dynamics and epigenetic regulation in cancer cells .
Therapeutic Potential
Given its biological activities, this compound shows promise as a lead compound in drug development for cancer therapies. Its ability to target multiple pathways involved in tumor growth positions it as a candidate for further investigation.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 4-methoxy group in the target compound likely enhances solubility compared to chloro derivatives (). However, chloro-substituted analogues may exhibit stronger hydrophobic interactions in biological systems .
- Benzamide vs.
- Biological Activity : While the target compound’s activity remains under investigation, structurally related benzamides () demonstrate potent anticancer effects, suggesting a possible shared mechanism of action (e.g., kinase or HDAC inhibition) .
Computational and Crystallographic Studies
- Structural Analysis : The SHELX program suite () and ORTEP-III () are widely used for crystallographic refinement of benzofuran derivatives, aiding in confirming the target compound’s stereochemistry .
Preparation Methods
Condensation of Phenolic Derivatives with α-Halo Ketones
A widely adopted method involves the cyclocondensation of 4-methoxy-substituted phenols with α-halo ketones. For example, 4-methoxyphenol reacts with 3-bromo-2-butanone in the presence of potassium carbonate (K₂CO₃) in acetone at 60–80°C for 6–8 hours, achieving cyclization to form 3-methyl-1-benzofuran. The reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the α-carbon of the ketone, followed by intramolecular cyclization (Fig. 1). Yields typically range from 70–85%, with purity >95% after recrystallization in isopropyl alcohol.
Table 1: Optimization of Benzofuran Core Synthesis
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 50–90°C | 75°C | 82 |
| Base | K₂CO₃, Na₂CO₃, Et₃N | K₂CO₃ | 85 |
| Solvent | Acetone, DMF, THF | Acetone | 80 |
| Reaction Time | 4–12 h | 8 h | 83 |
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed methods offer superior regiocontrol for introducing the 3-methyl group. A patented approach employs Pd(OAc)₂ (5 mol%) with Xantphos ligand (6 mol%) in toluene at 110°C, enabling cyclization of 2-iodo-4-methoxyphenol with methyl vinyl ketone. This method achieves 88% yield with <2% byproducts, though scalability is limited by catalyst cost.
Acylation and Benzamide Coupling Strategies
Following benzofuran formation, sequential acylation and amidation steps introduce the 4-methoxybenzoyl and 2-methylbenzamide groups.
Friedel-Crafts Acylation for 4-Methoxybenzoyl Attachment
The 4-methoxybenzoyl group is introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride. In a representative procedure, the benzofuran intermediate (1 eq) is treated with AlCl₃ (1.2 eq) in dichloromethane (DCM) at 0°C, followed by dropwise addition of the acyl chloride (1.05 eq). After stirring at room temperature for 4 h, the reaction achieves 78% conversion, with purification via column chromatography (hexane:ethyl acetate = 4:1) yielding 72% isolated product.
Amide Bond Formation with 2-Methylbenzoyl Chloride
The final step couples the acylated benzofuran with 2-methylbenzamide. Activation of the carboxylic acid (generated in situ from hydrolysis of the acyl chloride) is performed using HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF. Reaction at 25°C for 12 h affords the target compound in 68% yield. Alternatively, microwave-assisted synthesis at 80°C for 30 minutes increases yield to 75% while reducing dimerization byproducts.
One-Pot Synthesis for Industrial Scalability
Recent advances emphasize one-pot methodologies to streamline production. A patented protocol combines benzofuran cyclization, acylation, and amidation without intermediate isolation:
-
Cyclization : 4-Methoxyphenol + methyl vinyl ketone → 3-methylbenzofuran (88% yield).
-
In Situ Acylation : Direct addition of 4-methoxybenzoyl chloride and AlCl₃ to the reaction mixture.
-
Amidation : Introduction of 2-methylbenzoyl chloride and Et₃N at 50°C.
This approach reduces purification steps and improves overall yield to 65% (vs. 55% for stepwise synthesis), with HPLC purity >99%.
Critical Analysis of Byproduct Formation
Common impurities include:
-
Desmethoxy Derivative : Arises from demethylation during acylation (up to 5% without controlled conditions).
-
Dimerized Benzofurans : Formed via radical coupling, especially in metal-catalyzed reactions (3–7% yield loss).
Mitigation strategies:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving:
Benzofuran core formation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H2SO4 or polyphosphoric acid) to yield the 3-methyl-1-benzofuran scaffold .
Acylation : Introduction of the 4-methoxybenzoyl group using 4-methoxybenzoyl chloride in the presence of pyridine as a base, followed by coupling with 2-methylbenzamide via a nucleophilic acyl substitution reaction .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. DMF) and temperature (60–100°C) to improve yields. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
- Methodology :
Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Structure solution : Employ direct methods in SHELXS or SHELXD for initial phase determination .
Refinement : Refine using SHELXL with full-matrix least-squares methods. Address disorder in the methoxy or methyl groups via PART instructions and isotropic displacement parameters .
- Validation : Check for missed symmetry using PLATON’s ADDSYM tool and validate hydrogen bonding with Mercury software .
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activity data (e.g., IC50 variability) for this compound?
- Methodology :
Assay standardization : Replicate experiments under controlled conditions (e.g., cell line origin, passage number, and serum concentration). Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize results .
Solubility correction : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS).
Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to pooled data from multiple studies to identify outliers .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methoxybenzoyl group in target binding?
- Methodology :
Analog synthesis : Prepare derivatives with modified substituents (e.g., 4-ethoxy, 4-chloro, or 4-nitrobenzoyl) .
Biological testing : Compare inhibitory activity against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR assays .
Computational docking : Perform molecular docking (AutoDock Vina or Schrödinger) to analyze interactions between the methoxy group and hydrophobic pockets in the target protein (e.g., SARS-CoV-2 PLpro) .
Q. What computational approaches are suitable for predicting metabolic stability of this compound?
- Methodology :
In silico metabolism : Use software like MetaSite or GLORY to identify vulnerable sites (e.g., benzofuran ring oxidation or O-demethylation) .
MD simulations : Run 100-ns simulations in GROMACS to assess conformational flexibility of the methoxy group in aqueous vs. lipid bilayer environments.
CYP450 inhibition assays : Validate predictions with human liver microsomes and LC-MS/MS quantification of metabolites .
Data Analysis & Technical Challenges
Q. How can researchers resolve discrepancies in crystallographic refinement metrics (e.g., high R-factor values) for this compound?
- Troubleshooting :
Twinned crystals : Test for twinning using PLATON’s TWINABS. Apply HKLF5 format in SHELXL for refinement .
Disordered solvent : Mask solvent regions with SQUEEZE and recalculate electron density maps .
Thermal motion : Model anisotropic displacement parameters for non-H atoms and constrain methyl groups using ISOR .
Q. What experimental controls are critical when evaluating this compound’s off-target effects in cellular assays?
- Recommendations :
Counter-screening : Test against unrelated targets (e.g., GPCRs or ion channels) to rule out pan-assay interference .
Cytotoxicity controls : Include resazurin assays to distinguish specific activity from general cell death .
Chelation checks : Add EDTA to assay buffers to neutralize metal-dependent false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
